molecular formula C19H18ClNO2 B11618625 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate

Cat. No.: B11618625
M. Wt: 327.8 g/mol
InChI Key: RUPUCWYRDHVEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of dihydroquinolines This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by esterification with 4-chlorobenzoic acid. The reaction conditions often require the use of catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 . The reaction is carried out under microwave-assisted hydrothermal conditions to enhance the yield and efficiency of the process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that minimize the use of harmful solvents and reduce the recovery cost of homogeneous catalysts. Heterogeneous catalytic systems are preferred for their reusability and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate
  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate ester group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-chlorobenzoate

InChI

InChI=1S/C19H18ClNO2/c1-12-11-19(2,3)21-17-9-8-15(10-16(12)17)23-18(22)13-4-6-14(20)7-5-13/h4-11,21H,1-3H3

InChI Key

RUPUCWYRDHVEEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.